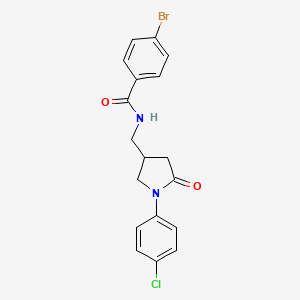

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Description

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a benzamide derivative featuring a 4-bromo-substituted aromatic ring linked via an amide bond to a pyrrolidinone scaffold. The pyrrolidinone ring is substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a methylene bridge connecting to the benzamide nitrogen. This structure combines halogenated aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name |

4-bromo-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrClN2O2/c19-14-3-1-13(2-4-14)18(24)21-10-12-9-17(23)22(11-12)16-7-5-15(20)6-8-16/h1-8,12H,9-11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHCXHIJDSZWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrrolidinone ring: This can be achieved by reacting a suitable amine with a ketone under acidic conditions.

Introduction of the chlorophenyl group: This step involves the reaction of the pyrrolidinone intermediate with a chlorophenyl derivative, often using a coupling reagent.

Bromination: The final step involves the bromination of the benzamide moiety, which can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is primarily studied for its potential as a pharmacological agent. It is being investigated for:

- Targeting Specific Receptors : The compound may interact with various biological receptors, influencing cellular signaling pathways.

- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents aimed at treating diseases such as cancer and neurological disorders.

Biological Research

This compound is utilized in biological studies to understand its effects on cellular processes:

- Cellular Mechanisms : Research has shown that it can modulate cellular functions, potentially affecting cell proliferation and apoptosis.

- Therapeutic Potential : Investigations into its efficacy as an anti-cancer agent have revealed promising results, particularly in inhibiting tumor growth in vitro .

Industrial Applications

The compound's structural properties make it useful in synthesizing other complex organic molecules. This includes:

- Synthesis of Intermediates : It serves as an intermediate in the production of various pharmaceuticals and agrochemicals, including insecticides like chlorfenapyr .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide, we compare it with structurally related compounds from recent literature and patent disclosures. Key differentiating factors include heterocyclic core variations, halogen substituents, and functional group modifications.

Structural and Physicochemical Comparisons

The table below summarizes critical attributes of the target compound and analogs:

*Estimated based on structural analysis; †Approximate value derived from substituent contributions.

Key Observations

In contrast, the thieno[3,4-c]pyrazol core in introduces rigidity and sulfur-based interactions, which may alter binding kinetics. The trifluoropropoxy group in adds steric bulk and electron-withdrawing effects, which could influence solubility and target affinity .

Halogenation Patterns :

- Bromine at the 4-position of the benzamide is conserved across all analogs, suggesting its critical role in hydrophobic interactions.

- Chlorine (target) vs. fluorine () on the aryl substituent modulates electronic properties: Cl provides greater lipophilicity, while F may enhance metabolic stability .

The methylene bridge in the target compound may reduce steric hindrance compared to bulkier linkers in other analogs.

Research Implications and Limitations

While structural and physicochemical data provide insights, biological activity data for these compounds are absent in the referenced evidence. Future studies should explore:

- Enzymatic inhibition assays (e.g., kinase or protease targets).

- Solubility and permeability measurements to assess drug-likeness.

- Comparative molecular docking studies to rationalize substituent effects.

Biological Activity

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative efficacy against similar compounds.

Chemical Structure

The compound features a complex structure characterized by:

- A bromine atom at the para position of the benzamide moiety.

- A pyrrolidinone ring linked to a 4-chlorophenyl group .

- A methyl group connecting the pyrrolidinone to the benzamide.

This unique structure allows for diverse interactions with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate enzymatic pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects. Additionally, its structural components suggest interactions with microbial cell membranes, contributing to its antimicrobial properties.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial effects. For instance:

- Antibacterial Screening : Compounds derived from similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

- Cell Line Studies : The compound has been tested against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results indicated significant cytotoxicity, suggesting that it may inhibit cancer cell growth through apoptosis induction .

Study 1: Antimicrobial Properties

A study focusing on derivatives of benzamides reported that compounds structurally related to this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The study utilized a turbidimetric method for evaluation .

Study 2: Anticancer Efficacy

Another research article highlighted the synthesis of similar compounds which were screened for anticancer activity. The most active derivatives showed IC50 values in the low micromolar range against MCF7 cells, indicating a significant potential for development as anticancer agents .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the key synthetic pathways and challenges for synthesizing 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidinone core followed by coupling with the bromobenzamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under inert atmospheres to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred for solubility and reactivity .

- Purification : Column chromatography or recrystallization is critical to isolate the pure compound, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Challenges include controlling stereochemistry at the pyrrolidinone ring and avoiding over-bromination.

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at ~170–175 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~447.0) .

- HPLC : Purity >95% using a C18 column (gradient: acetonitrile/water with 0.1% TFA) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against bacterial targets like acps-pptase (IC50 determination via spectrophotometric methods) .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

- Receptor binding studies : Radioligand displacement assays for GPCRs or kinase targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, higher yields (~70%) are achieved at 0–5°C for bromination steps .

- In-situ monitoring : Use FTIR to track intermediate formation (e.g., carbonyl stretch at ~1650 cm⁻¹) .

- Side-product analysis : LC-MS identifies by-products (e.g., di-brominated analogs), guiding reagent stoichiometry adjustments .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Orthogonal assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays .

- Purity verification : Re-test compounds with ≥98% purity (via HPLC) to rule out impurity-driven artifacts .

- Species-specific testing : Compare activity across bacterial strains (e.g., E. coli vs. S. aureus) to identify target selectivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to acps-pptase (PDB: 1XYZ). Focus on halogen bonding with bromine and the 4-chlorophenyl group .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and conformational changes .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity .

Q. What strategies enhance pharmacokinetic properties through structural modifications?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .

- Metabolic stability : Replace labile groups (e.g., methylene in pyrrolidinone) with bioisosteres (e.g., cyclopropyl) .

- SAR studies : Synthesize analogs with varied substituents (e.g., fluoro for chloro) and test logP (via shake-flask method) to optimize lipophilicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent pH (7.4), ionic strength, and cofactor concentrations (e.g., Mg²+ for acps-pptase) .

- Cross-validate with knockout models : Use bacterial strains lacking target enzymes to confirm on-target effects .

- Meta-analysis : Pool data from ≥3 independent studies to identify outliers and calculate weighted mean IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.